N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c17-19(18,11-1-2-11)13-7-9-8-16(15-14-9)10-3-5-12-6-4-10/h3-6,8,11,13H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPBVWZVHUJEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Cyclopropane Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfonamides and triazoles.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The triazole and pyridine rings can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formula.
Key Observations:
- Heterocyclic Core: Compound X uses a 1,2,3-triazole, while analogs in and employ pyrazole or pyrazolo-pyrimidine cores. Triazoles offer improved metabolic stability over pyrazoles due to reduced susceptibility to oxidative degradation .
- Sulfonamide vs. Carboxamide: Compound X’s cyclopropanesulfonamide group differs from the trifluoromethylphenyl-propanamide in , which may alter solubility and target selectivity. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, enhancing protein interactions.
- In contrast, the chromen-4-one moiety in adds planar aromaticity, favoring intercalation or enzyme inhibition.
Table 3: Physical Properties and Bioactivity
*Calculated using ChemDraw (estimates).
†Estimated based on cyclopropane’s hydrophobicity and triazole’s polarity.
Key Observations:
- Melting Points: Higher melting points in and correlate with increased molecular complexity and hydrogen-bonding capacity. Compound X’s cyclopropane may reduce packing efficiency, lowering its melting point relative to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
